molecular formula C5H10O4S2 B14010107 Cyclopropane,1,1-bis(methylsulfonyl)- CAS No. 6952-64-3

Cyclopropane,1,1-bis(methylsulfonyl)-

Cat. No.: B14010107
CAS No.: 6952-64-3
M. Wt: 198.3 g/mol
InChI Key: RAIXWXALKNLUBA-UHFFFAOYSA-N
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Description

Cyclopropane,1,1-bis(methylsulfonyl)- is an organic compound with the molecular formula C5H10O4S2. It is a cyclopropane derivative where two methylsulfonyl groups are attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane,1,1-bis(methylsulfonyl)- typically involves the reaction of cyclopropane with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of Cyclopropane,1,1-bis(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane,1,1-bis(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopropane compounds .

Scientific Research Applications

Cyclopropane,1,1-bis(methylsulfonyl)- has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropane,1,1-bis(methylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane,1,1-bis(phenylsulfonyl)
  • Cyclopropane,1,1-bis(ethylsulfonyl)
  • Cyclopropane,1,1-bis(propylsulfonyl)

Uniqueness

Cyclopropane,1,1-bis(methylsulfonyl)- is unique due to its specific combination of cyclopropane and methylsulfonyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

CAS No.

6952-64-3

Molecular Formula

C5H10O4S2

Molecular Weight

198.3 g/mol

IUPAC Name

1,1-bis(methylsulfonyl)cyclopropane

InChI

InChI=1S/C5H10O4S2/c1-10(6,7)5(3-4-5)11(2,8)9/h3-4H2,1-2H3

InChI Key

RAIXWXALKNLUBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)S(=O)(=O)C

Origin of Product

United States

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